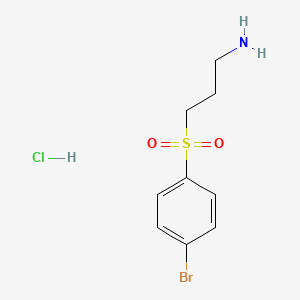
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is a useful research compound. Its molecular formula is C13H9ClF3N3O and its molecular weight is 315.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallographic Analysis and Molecular Interactions
The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, a derivative of the title compound, has been studied for its crystallographic properties. This compound, known as the fungicide fluazinam, exhibits distinct molecular interactions in its crystal form. Specifically, the dihedral angle between the pyridine and benzene ring planes is significant, and the crystal structure features unique N-H...F hydrogen bonds, C-Cl...π, and N-O...π interactions, forming a three-dimensional network (Youngeun Jeon et al., 2013).
Synthesis and Chemical Properties
The title compound's derivatives are integral in the synthesis of various chemical structures. For instance, its role in the synthesis of Pyrazolo[1,5‐a]Pyridines via Azirines has been documented. This process involves the interaction of 2-Chloro-5-(trifluoromethyl)pyridine with other chemicals, demonstrating the compound's utility in creating complex heterocycles (Stephen N. Greszler & K. Stevens, 2009).
Role in Forming Pyrazolines and Pyrazoles
The compound plays a crucial role in the formation and transformation of various pyrazoline and pyrazole derivatives. A study demonstrates the thermal elimination process to form pyrazoles from 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, indicating its potential in synthesizing complex fluorine-containing compounds (Shiv P. Singh et al., 1999).
Photophysical Properties in Lanthanide Complexes
The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, related to the title compound, has been explored for its interaction with lanthanide ions. These complexes, when used with lanthanide ions, exhibit interesting photophysical properties, suggesting their use in forming luminescent structures (C. Piguet et al., 1993).
Application in Polyimide Synthesis
A derivative of the title compound has been used in the synthesis of soluble polyimides, indicating its utility in material science. This process involved polycondensation with aromatic dianhydrides, leading to polyimides with notable solubility and thermal stability, important for industrial applications (Shujiang Zhang et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Pharmacokinetics
An advanced analogue of a similar series was found to have in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarts bacterial growth . It is also thought to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-2-1-3-8(4-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLWQGSRJODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


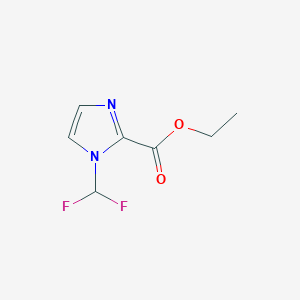


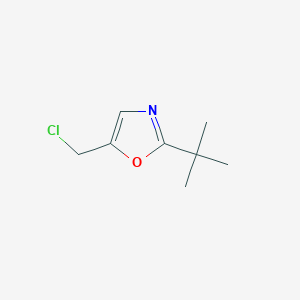

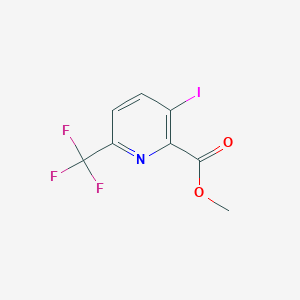
![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
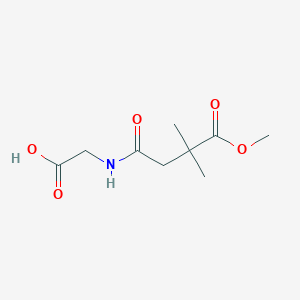

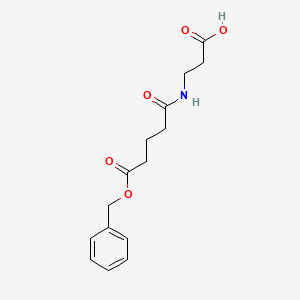
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)
